molecular formula C22H24N2O3 B7718310 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

Cat. No. B7718310
M. Wt: 364.4 g/mol
InChI Key: DQPVHVAEMQDYNL-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as EHIQ, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in the field of cancer research. EHIQ belongs to the class of benzamides and is known to exhibit anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is not fully understood. However, it is believed that 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide targets the mitochondria in cancer cells, leading to the disruption of the electron transport chain and the generation of reactive oxygen species. This, in turn, leads to the activation of apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects
4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to exhibit anti-cancer properties both in vitro and in vivo. In addition to its anti-proliferative and pro-apoptotic effects, 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments is its specificity towards cancer cells. 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of knowledge regarding its pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety.

Future Directions

Future research on 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide should focus on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further studies are needed to investigate its potential applications in combination with other anti-cancer agents. The development of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide analogs with improved efficacy and safety profiles is also an area of interest.

Synthesis Methods

The synthesis of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves the reaction of 2-hydroxy-3-formylquinoline with 4-ethoxy-N-isopropylbenzamide in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, which can be purified using various chromatographic techniques.

Scientific Research Applications

4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-27-19-11-9-16(10-12-19)22(26)24(15(2)3)14-18-13-17-7-5-6-8-20(17)23-21(18)25/h5-13,15H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPVHVAEMQDYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide

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